molecular formula C16H18N2OS B10805419 5-(4-Methyl-benzylidene)-2-piperidin-1-yl-thiazol-4-one

5-(4-Methyl-benzylidene)-2-piperidin-1-yl-thiazol-4-one

Cat. No.: B10805419
M. Wt: 286.4 g/mol
InChI Key: XCHNLICRAHQEIE-KAMYIIQDSA-N
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Description

5-(4-Methyl-benzylidene)-2-piperidin-1-yl-thiazol-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a piperidine ring, and a benzylidene group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-benzylidene)-2-piperidin-1-yl-thiazol-4-one typically involves the condensation of 4-methylbenzaldehyde with 2-piperidin-1-yl-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-Methylbenzaldehyde+2-Piperidin-1-yl-thiazol-4-oneBaseThis compound\text{4-Methylbenzaldehyde} + \text{2-Piperidin-1-yl-thiazol-4-one} \xrightarrow{\text{Base}} \text{this compound} 4-Methylbenzaldehyde+2-Piperidin-1-yl-thiazol-4-oneBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-benzylidene)-2-piperidin-1-yl-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Methyl-benzylidene)-2-piperidin-1-yl-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cell proliferation by interfering with signaling pathways that regulate cell growth and division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methyl-benzylidene)-2-piperidin-1-yl-thiazol-4-one is unique due to the presence of both a piperidine ring and a thiazole ring, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

(5Z)-5-[(4-methylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

InChI

InChI=1S/C16H18N2OS/c1-12-5-7-13(8-6-12)11-14-15(19)17-16(20-14)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3/b14-11-

InChI Key

XCHNLICRAHQEIE-KAMYIIQDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3

solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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